molecular formula C8H20ClN B6193628 methyl(5-methylhexan-2-yl)amine hydrochloride CAS No. 1087738-12-2

methyl(5-methylhexan-2-yl)amine hydrochloride

Cat. No.: B6193628
CAS No.: 1087738-12-2
M. Wt: 165.7
InChI Key:
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Description

Methyl(5-methylhexan-2-yl)amine hydrochloride is an organic compound with the molecular formula C8H19N·HCl. It is a derivative of amine, characterized by the presence of a methyl group attached to the nitrogen atom and a hydrochloride salt form. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and chemical research, due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reductive Amination: : One common method for synthesizing methyl(5-methylhexan-2-yl)amine hydrochloride involves the reductive amination of 5-methylhexan-2-one with methylamine. The reaction typically employs a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

  • Alkylation of Amines: : Another approach is the alkylation of 5-methylhexan-2-amine with methyl chloride in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). This method requires careful control of reaction conditions to avoid over-alkylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Feedstock Preparation: Purification of starting materials to remove impurities.

    Reaction Optimization: Use of automated systems to control temperature, pressure, and reaction time.

    Product Isolation: Crystallization or distillation to isolate the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl(5-methylhexan-2-yl)amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding amine oxides or ketones.

  • Reduction: : The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of secondary or tertiary amines.

  • Substitution: : Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles such as halides or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous solvents.

    Substitution: Alkyl halides, bases like NaOH or K2CO3.

Major Products

    Oxidation: Amine oxides, ketones.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated amines, halides.

Scientific Research Applications

Chemistry

In organic synthesis, methyl(5-methylhexan-2-yl)amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the formation of carbon-nitrogen bonds, which are essential in the development of pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activity. It can act as a ligand in the formation of coordination complexes with metals, which are investigated for their catalytic properties and biological interactions.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may serve as intermediates in the synthesis of drugs targeting neurological or metabolic disorders.

Industry

In the chemical industry, this compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Mechanism of Action

The mechanism by which methyl(5-methylhexan-2-yl)amine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For instance, as an amine, it can participate in hydrogen bonding and ionic interactions, influencing molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

    Hexylamine: Similar in structure but lacks the methyl group on the hexane chain.

    Methylamine: A simpler amine with only one carbon chain.

    2-Amino-5-methylhexane: Similar backbone but different positioning of the amine group.

Uniqueness

Methyl(5-methylhexan-2-yl)amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required.

By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.

Properties

CAS No.

1087738-12-2

Molecular Formula

C8H20ClN

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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